2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole

Medicinal Chemistry SAR Analysis Electronic Effects

Imidazo[2,1-b][1,3]benzothiazole with combined Hammett Σσₚ≈+0.95—more electron-deficient than 7-sulfonamide-2-(4-fluorophenyl) benchmark (Σσₚ≈+0.66, Hep G2 IC₅₀ 0.097 μM). 4-Bromophenyl enables mild Pd(0)-catalyzed Suzuki/Buchwald-Hartwig/Sonogashira cross-coupling (Ar-Br BDE ~15 kcal/mol lower than Ar-Cl). Methylsulfonyl provides 4 HBA sites & enhanced aqueous solubility. This 4-Br-phenyl+methylsulfonyl combination fills a documented gap in published anticancer/radiosensitizer SAR. Procure for head-to-head testing or parallel library diversification.

Molecular Formula C16H11BrN2O2S2
Molecular Weight 407.3 g/mol
CAS No. 866135-76-4
Cat. No. B3038536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole
CAS866135-76-4
Molecular FormulaC16H11BrN2O2S2
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br
InChIInChI=1S/C16H11BrN2O2S2/c1-23(20,21)12-6-7-14-15(8-12)22-16-18-13(9-19(14)16)10-2-4-11(17)5-3-10/h2-9H,1H3
InChIKeyGTQROMGMRXCIDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole (CAS 866135-76-4): Structural Identity, Core Scaffold, and Physicochemical Baseline


2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole (CAS 866135-76-4; molecular formula C₁₆H₁₁BrN₂O₂S₂; molecular weight 407.3 g/mol) is a heterocyclic small molecule belonging to the imidazo[2,1-b][1,3]benzothiazole class . Its core scaffold is a fused imidazole–benzothiazole bicyclic system, substituted at the 2-position with a 4-bromophenyl ring and at the 6-position (alternatively designated 7-position) with a methylsulfonyl (–SO₂CH₃) group [1]. Computed physicochemical properties include a predicted density of 1.71±0.1 g/cm³, a predicted pKa of 3.87±0.40, a topological polar surface area consistent with 4 hydrogen bond acceptors and 0 hydrogen bond donors, and 2 rotatable bonds . The compound is commercially available from Key Organics (catalog number 7X-0880, purity >90%) and Leyan (catalog number 1625413, purity 98%), among other suppliers .

Why a Generic Imidazo[2,1-b][1,3]benzothiazole Cannot Substitute for 2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole in Structure-Sensitive Applications


Within the imidazo[2,1-b][1,3]benzothiazole family, biological and pharmacological outcomes are exquisitely sensitive to the electronic character and steric profile of the 2-aryl and 6/7-position substituents [1][2]. Published structure–activity relationship (SAR) studies demonstrate that the replacement of a 4-fluorophenyl group at the 2-position with a 4-methylphenyl group shifts anticancer IC₅₀ values on Hep G2 cells from 0.097 μM to 0.114 μM, while changing the 7-substituent from sulfonamide to bromo alters the melanoma cell line selectivity profile entirely [1]. The combination of an electron-withdrawing 4-bromophenyl substituent (Hammett σₚ = +0.23 for Br vs. +0.06 for F or –0.17 for CH₃) and a strongly electron-withdrawing methylsulfonyl group (σₚ = +0.72) creates a unique electronic push–pull system across the imidazobenzothiazole core that no generic analog replicates [2][3]. Furthermore, the bromine atom at the para position provides a synthetic handle for cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) that is absent in chloro, fluoro, or methyl analogs—making this compound simultaneously a pharmacologically relevant scaffold and a versatile late-stage diversification intermediate [3]. These multi-parameter structure–property relationships preclude simple interchange with any in-class compound.

Quantitative Differentiation Evidence: 2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole vs. Closest Analogs


Hammett Electronic Parameter Differentiation: 4-Bromophenyl + Methylsulfonyl vs. 4-Fluorophenyl + Sulfonamide

The electronic environment of the imidazo[2,1-b][1,3]benzothiazole core is governed by the combined Hammett substituent constants of the 2-aryl and 6/7-substituents. For 2-(4-bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole, the 4-bromophenyl group imparts a σₚ value of +0.23 (moderate electron-withdrawing), while the methylsulfonyl group contributes a σₚ of +0.72 (strongly electron-withdrawing), yielding a combined electronic pull that is distinct from the most active radiosensitizer analog 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole (σₚ = +0.06 for 4-F, σₚ ≈ +0.60 for sulfonamide) [1][2]. This difference in electron deficiency at the core modifies heterocycle π–π stacking propensity and hydrogen-bond acceptor capacity, parameters known to influence DNA intercalation and target binding in this compound class [1].

Medicinal Chemistry SAR Analysis Electronic Effects

Synthetic Handle Availability: C–Br Cross-Coupling Competence vs. C–Cl, C–F, and C–CH₃ Analogs

The 4-bromophenyl substituent enables Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that are either kinetically sluggish or entirely inaccessible with 4-chlorophenyl, 4-fluorophenyl, or 4-methylphenyl analogs [1]. The C–Br bond dissociation energy (BDE ≈ 80 kcal/mol for Ar–Br) is substantially lower than that of Ar–Cl (BDE ≈ 95 kcal/mol) and Ar–F (BDE ≈ 125 kcal/mol), facilitating oxidative addition to Pd(0) catalysts under milder conditions [2]. This compound therefore serves simultaneously as a pharmacologically relevant scaffold and as a modular intermediate for library synthesis—a dual role that its 4-chloro (CAS 7025-32-3), 4-fluoro (CAS 7067-87-0), and 4-methyl (CAS 38956-27-3) counterparts fulfill with significantly reduced synthetic efficiency .

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Predicted Physicochemical Differentiation: Density, pKa, and Lipophilicity vs. Non-Methylsulfonyl and Non-Bromo Congeners

The combination of a heavy bromine atom and a polar methylsulfonyl group yields a predicted density (1.71±0.1 g/cm³) and pKa (3.87±0.40) that diverge from close analogs lacking one of these substituents . For instance, the 2-(4-bromophenyl) congener without the methylsulfonyl group (CAS 7025-33-4, molecular weight 329.22 g/mol) has a predicted density of approximately 1.55 g/cm³ and lacks an acidic pKa in this range, while the 7-methoxy-2-(4-bromophenyl) analog (CAS not found in authoritative database, molecular weight 359.2 g/mol) has intermediate properties . The methylsulfonyl group also contributes 4 hydrogen bond acceptor sites and enhances aqueous solubility, which is critical for biochemical assay compatibility [1].

Physicochemical Properties Drug-Likeness ADME Prediction

Class-Level Anticancer Activity Inference from 7-Substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazole SAR

A 2020 study by Majalakere et al. evaluated 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles on Hep G2 hepatocellular carcinoma and A375C melanoma cell lines, demonstrating that the nature of both the 2-aryl and the 7-substituent profoundly influences anticancer potency and cell-line selectivity [1]. The most potent compound in that series, 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole, achieved an IC₅₀ of 0.097 μM against Hep G2, while 7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole showed IC₅₀ values of 0.04 and 0.052 μM against human and mouse melanoma lines, respectively [1]. Although 2-(4-bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole itself was not included in this study, it combines the 4-bromophenyl motif (analogous to the 4-fluorophenyl series) with a 6-methylsulfonyl group (electronically distinct from the 7-sulfonamide and 7-bromo congeners) .

Anticancer Radiosensitization Hep G2 Melanoma

Evidence-Backed Application Scenarios for 2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole Procurement


Medicinal Chemistry Hit-to-Lead Programs Targeting Electron-Deficient DNA-Intercalating or Radiosensitizing Scaffolds

Based on the electronic differentiation established in Section 3 (Evidence Item 1), this compound is the preferred procurement choice when a medicinal chemistry program requires an imidazo[2,1-b][1,3]benzothiazole core with a combined Hammett Σσₚ of approximately +0.95—substantially more electron-deficient than the 7-sulfonamide-2-(4-fluorophenyl) benchmark (Σσₚ ≈ +0.66) that demonstrated Hep G2 IC₅₀ values of 0.097 μM [1]. The enhanced electron deficiency is hypothesized to strengthen π–π stacking with DNA base pairs and modulate redox potential, both critical parameters for radiosensitizer development [1][2].

Parallel Library Synthesis Using the C–Br Handle for Late-Stage Diversification

As elaborated in Section 3 (Evidence Item 2), the 4-bromophenyl substituent provides a kinetically accessible oxidative addition site for Pd(0)-catalyzed cross-coupling reactions, with an Ar–Br BDE approximately 15 kcal/mol lower than the Ar–Cl congener and 45 kcal/mol lower than the Ar–F congener [1][2]. This makes the compound a rational procurement choice for parallel library synthesis requiring Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira diversification under mild conditions (e.g., Pd(PPh₃)₄, 80–100 °C, inert atmosphere), where chloro or fluoro analogs would require harsher conditions or specialized catalysts [2].

Biochemical Assay Development Requiring Balanced Lipophilicity and Aqueous Solubility from the Methylsulfonyl Group

The methylsulfonyl group contributes 4 hydrogen bond acceptor sites and enhances aqueous solubility relative to non-sulfonylated analogs [1]. As shown in Section 3 (Evidence Item 3), the predicted pKa of 3.87±0.40 indicates that the compound remains largely neutral at physiological pH, while still providing polar surface area for target binding. This property profile supports procurement for biochemical and cell-based assays where solubility and membrane permeability must be balanced—a common challenge with the more lipophilic 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole parent scaffold (MW 329.22 g/mol, no sulfonyl group) [2].

Comparator Compound Procurement for SAR Studies on Imidazo[2,1-b][1,3]benzothiazole Anticancer Agents

Given the class-level SAR evidence from Majalakere et al. (2020) discussed in Section 3 (Evidence Item 4), this compound fills a specific vacancy in the SAR matrix: the 4-bromophenyl + methylsulfonyl combination is not represented among the published analogs (which include 4-fluorophenyl, 4-methylphenyl, 4-methoxyphenyl, and 4-nitrophenyl paired with sulfonamide, bromo, and methoxy substituents) [1]. Procuring this compound for head-to-head testing against the published benchmark compounds would illuminate the contribution of the bromine atom and the methylsulfonyl group to anticancer activity, radiosensitization, and cell-line selectivity—addressing a documented gap in the current SAR landscape [1].

Quote Request

Request a Quote for 2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.